molecular formula C25H34Cl2N4O B1249003 Retelliptine dihydrochloride

Retelliptine dihydrochloride

Cat. No.: B1249003
M. Wt: 477.5 g/mol
InChI Key: NCMSBRPCTBBGQD-UHFFFAOYSA-N
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Description

Retelliptine dihydrochloride is a water-soluble derivative of the natural alkaloid ellipticine, which is isolated from plants in the Apocynaceae family. Ellipticine exhibits potent antineoplastic activity through DNA intercalation and inhibition of topoisomerase II . Retelliptine addresses this issue via structural modification: a diethyl-aminopropylamino substituent is introduced at the C-1 position, enhancing solubility while retaining anticancer activity. It is administered as a dihydrochloride salt, enabling clinical investigation for oncology applications .

Preclinical studies demonstrated Retelliptine’s ability to induce apoptosis and inhibit tumor growth.

Properties

Molecular Formula

C25H34Cl2N4O

Molecular Weight

477.5 g/mol

IUPAC Name

N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C25H32N4O.2ClH/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25;;/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27);2*1H

InChI Key

NCMSBRPCTBBGQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.Cl.Cl

Synonyms

1-((3-(diethylamino)propyl)amino)-9-methoxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazole
BD 84
BD-84
NSC 626717D
NSC D626717
NSC-D626717
retelliptine
retelliptine dihydrochloride
retelliptine maleate
SR 95325 B
SR-95325 B

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Structural Modifications

Retelliptine dihydrochloride is synthesized through multi-step processes involving both natural extraction and synthetic optimization :

  • Extraction : Derived from Murraya paniculata and related species, the base alkaloid undergoes isolation via chromatographic techniques.

  • Synthetic Modifications :

    • Hydrogenation : Reduces double bonds in the carbazole core to enhance stability.

    • Salt Formation : Conversion to the dihydrochloride form improves aqueous solubility for intravenous administration.

  • Key Functional Groups :

    • Carbazole nucleus with substitutions at positions 1, 5, 6, and 9.

    • Quaternary nitrogen centers facilitating DNA intercalation .

DNA Topoisomerase II Inhibition

Retelliptine stabilizes the transient topoisomerase II-DNA complex, preventing DNA relegation and inducing double-strand breaks :

Mechanism StepChemical InteractionOutcome
IntercalationPlanar carbazole core inserts into DNADistorts helix structure
Enzyme BindingBinds topoisomerase II active siteStabilizes cleavage complex
DNA DamageAccumulation of unresolved breaksApoptosis in cancer cells

Source:

Reactivity with Enzymatic Systems

  • Oxidative Metabolism : Hepatic cytochrome P450 enzymes mediate N-demethylation and hydroxylation, producing inactive metabolites .

  • Electrophilic Intermediates : Reactive quinone-imine intermediates may form, contributing to off-target toxicity .

In Vitro Cytotoxicity

Retelliptine demonstrates dose-dependent cytotoxicity across cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism Linked to Reactivity
P388 Leukemia0.02DNA intercalation and topo II inhibition
L1210 Lymphoma0.05Stabilization of cleavage complex
Human Colon1.50Induction of apoptosis

Data compiled from

Reversible Electrochemical Effects

At high doses (≥1,500 mg/m²), retelliptine induces transient EKG anomalies :

  • PR Interval Prolongation : Linked to sodium channel blockade.

  • QRS Widening : Reflects delayed ventricular depolarization.
    These effects resolve spontaneously post-infusion, indicating non-covalent binding interactions .

Comparative Reactivity with Structural Analogs

Retelliptine’s carbazole derivatives show enhanced activity compared to classical ellipticines:

CompoundModification SiteIC₅₀ (μM, L1210)Key Reactivity Feature
RetelliptineC-1, C-90.05Topo II stabilization
9-HydroxyolivacineC-9 hydroxyl0.90Oxidative radical formation
PazellipticineC-9 nitrogen0.02Enhanced DNA binding affinity

Source:

Limitations and Unresolved Reactivity Questions

  • Metabolic Pathways : Detailed enzymatic degradation routes remain uncharacterized .

  • Resistance Mechanisms : Overexpression of ABC transporters reduces intracellular accumulation, but retelliptine’s chemical modifications partially circumvent this.

Retelliptine dihydrochloride’s efficacy stems from its dual chemical reactivity: direct DNA intercalation and enzymatic inhibition. While clinical development was discontinued due to dose-limiting neurological and cardiac effects , its mechanistic insights continue to inform next-generation topoisomerase inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs: Ellipticine Derivatives

Retelliptine belongs to a class of ellipticine derivatives optimized for solubility. Key analogs include:

Elliptinium (2-Methyl-9-Hydroxyellipticine)
  • Structural Modification : A quaternary ammonium ion at N-2 and hydroxyl group at C-9 .
  • Solubility : Improved water solubility compared to ellipticine.
  • Clinical Use : Approved for metastatic breast cancer, acting via DNA intercalation and topoisomerase II inhibition .
  • Limitations : Higher toxicity (e.g., renal and hepatic side effects) compared to Retelliptine .
Datelliptium (N-2 Diethylaminoethyl-Substituted Ellipticine)
  • Structural Modification: A diethylaminoethyl group at N-2.
  • Solubility : Administered as a hydrochloride salt.
  • Clinical Status : Tested in early-phase trials but discontinued due to variable efficacy and toxicity .

Key Differences :

Property Retelliptine Dihydrochloride Elliptinium Datelliptium
Substituent Position C-1 N-2, C-9 N-2
Solubility High (dihydrochloride salt) Moderate High (hydrochloride)
Clinical Stage Phase I Approved (breast) Discontinued
Toxicity Profile Lower renal/hepatic risk Higher toxicity Moderate toxicity

Comparison with Other Anticancer Agents with Distinct Mechanisms

Vanoxerine Dihydrochloride (CDK2/4/6 Inhibitor)
  • Mechanism : Triple inhibition of CDK2, CDK4, and CDK6, blocking cell cycle progression.
  • Efficacy : Broad-spectrum activity with IC50 values of 3.79 μM (QGY7703) and 4.04 μM (Huh7) .
  • Limitation : Narrower focus on cell cycle regulation vs. Retelliptine’s DNA/topoisomerase II effects .
S 16020-2 (Olivacine Derivative)
  • Mechanism : DNA intercalation and topoisomerase II inhibition, similar to Retelliptine.
  • Efficacy: Demonstrated in vivo antitumor activity in xenograft models .
  • Differentiation : Structural divergence (olivacine backbone vs. ellipticine) may influence pharmacokinetics and resistance profiles .

Mechanistic and Pharmacological Contrasts

Parameter Retelliptine Dihydrochloride Vanoxerine Dihydrochloride S 16020-2
Primary Target DNA/topoisomerase II CDK2/4/6 DNA/topoisomerase II
IC50 Range Not reported 3.46–7.135 μM Preclinical data only
Delivery System Intravenous infusion Variable (dependent on formulation) Oral/IV
Clinical Relevance Early-phase trials Preclinical/Repurposed Preclinical

Q & A

Q. What analytical methods are recommended for quantifying Retelliptine dihydrochloride in pharmaceutical formulations and ensuring purity?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity and specificity. For example, HPLC methods validated for pramipexole dihydrochloride monohydrate achieved precision in tablet formulations by assessing linearity, accuracy, and recovery rates . Derivative spectrophotometry can reduce matrix interference, as demonstrated in studies using first-derivative spectral processing . Purity validation combines chromatographic techniques (e.g., HPLC with >99% thresholds) and structural confirmation via NMR .

Q. How does the dihydrochloride salt form influence Retelliptine’s physicochemical properties compared to its free base?

The dihydrochloride salt improves aqueous solubility and stability by binding two hydrochloric acid molecules to the base compound. Comparative solubility studies (shake-flask method) and accelerated stability testing (under varied pH/temperature) are critical. For instance, dexpramipexole dihydrochloride’s salt form enhanced bioavailability in neuroprotective studies . Stability assessments should include hygroscopicity and oxidative degradation profiling .

Q. What statistical methods are suitable for analyzing dose-dependent effects in preclinical studies?

Non-linear regression (e.g., log[inhibitor] vs. response curves) calculates IC50 values, while mixed-effects models account for inter-animal variability in vivo. Survival data are analyzed via Kaplan-Meier curves with log-rank tests. Predefined significance thresholds (e.g., p<0.05, Bonferroni-adjusted) and effect size metrics (Cohen’s d) ensure rigor .

Advanced Research Questions

Q. How can factorial design optimize modified-release formulations of Retelliptine dihydrochloride?

A 3² factorial design evaluates polymer ratios (e.g., HPMC and ethyl cellulose) on drug release kinetics. For trimetazidine dihydrochloride, this approach identified optimal matrix combinations for 12-hour release profiles . Response surface methodology (RSM) models nonlinear relationships, minimizing experimental runs while predicting outcomes .

Q. How can multi-omics integration resolve contradictions in Retelliptine’s mechanism of action?

Conflicting data on epigenetic markers (e.g., H3K4 methylation) require cross-omics normalization (e.g., Combat for batch correction) and pathway enrichment (GSEA). Bomedemstat dihydrochloride’s LSD1 inhibition was validated by correlating methylation levels with RNA-seq data . Researchers should prioritize conserved regulatory networks across omics layers .

Q. What preclinical models assess Retelliptine’s efficacy in neurodegenerative contexts?

MPTP-induced Parkinsonism in rodents or Aβ42-overexpressing APP/PS1 mice are standard in vivo models. Behavioral assays (rotarod, Morris water maze) and synaptic marker analysis (immunohistochemistry) validate effects. In vitro, primary neurons exposed to H2O2 can evaluate anti-apoptotic activity via Annexin V/PI staining .

Q. How should dose-escalation studies balance efficacy and toxicity in animal models?

A modified Fibonacci sequence starts at 1/10th the murine IC50 equivalent. Toxicity endpoints include body weight loss (>20%), hematological parameters, and histopathology. Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates plasma concentrations with biomarkers (e.g., H3K4me2 levels) to optimize dosing .

Q. What strategies mitigate batch variability during Retelliptine’s synthesis?

Quality-by-design (QbD) principles define critical attributes (enantiomeric purity >99.5%, residual solvents). Process parameters (HCl stoichiometry, crystallization temperature) are optimized via design of experiments (DoE). Real-time PAT tools like inline FTIR ensure consistency, as seen in dexpramipexole dihydrochloride synthesis .

Q. How can advanced imaging techniques establish Retelliptine’s target engagement in vivo?

PET imaging with radiolabeled analogs (e.g., [11C]-Retelliptine) quantifies brain region occupancy. For CXCR4 agonists like NUCC-390 dihydrochloride, [68Ga]-Pentixafor microPET validated target engagement in neuroinflammation models. Ex vivo autoradiography and immunohistochemistry provide spatial resolution .

Q. What parameters validate cellular assays for Retelliptine’s kinase inhibition?

IC50 determination (8-point dose-response curves), selectivity profiling against related kinases (e.g., EGFR/ErbB2 ), and autophosphorylation assays (Western blot) are critical. Adherence to MIACARM standards ensures reproducibility by documenting cell line authentication and assay conditions .

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